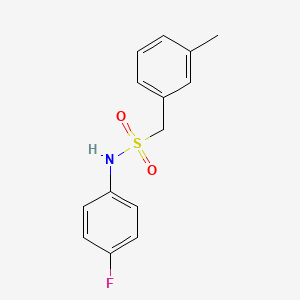

![molecular formula C22H23NO4S2 B4577505 5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577505.png)

5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Overview

Description

Synthesis Analysis

The synthesis of thiazolidin-4-one derivatives involves various chemical processes, including condensation reactions, refluxation, and cyclization. For instance, Patel et al. (2010) described the preparation of 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one through the refluxation of specific imidazol precursors with thioglycolic acid and anhydrous zinc chloride in the presence of ethanol (Patel, Shah, Trivedi, & Vyas, 2010).

Molecular Structure Analysis

The molecular structure of thiazolidin-4-one derivatives has been characterized through various methods, including X-ray diffraction and spectroscopic techniques. Yahiaoui et al. (2019) conducted a detailed study combining experimental and theoretical analyses on a similar thiazolidin-4-one derivative, revealing its non-planar structure and intermolecular interactions (Yahiaoui et al., 2019).

Chemical Reactions and Properties

Thiazolidin-4-one derivatives undergo various chemical reactions, forming complex molecular arrangements. Delgado et al. (2005) described the hydrogen-bonded dimeric units and complex sheets formed by such compounds through N-H...O and C-H...π(arene) hydrogen bonds, showcasing the compound's ability to participate in diverse chemical interactions (Delgado et al., 2005).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, play a crucial role in the application of thiazolidin-4-one derivatives. The specific physical properties of "5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one" were not detailed in the available literature, indicating a gap in current research.

Chemical Properties Analysis

The chemical properties of thiazolidin-4-one derivatives, including their reactivity, stability, and interaction with biological molecules, have been explored. El-Gaby et al. (2009) studied the antibacterial and antifungal activities of novel 2-thioxo-4-thiazolidinones, demonstrating the compound's potential in pharmaceutical applications (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).

Scientific Research Applications

Synthesis and Biological Activities

- Novel heterocyclic compounds, including 5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one derivatives, were synthesized as part of a study exploring anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2) and exhibited analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Antimicrobial Properties

- A study focusing on the synthesis and characterization of 2-thioxo-4-thiazolidinones, including similar derivatives, highlighted their potential antimicrobial activities. The synthesized compounds were evaluated for their effectiveness against various bacterial and fungal strains (El-Gaby et al., 2009).

Inhibitory Effects on 5-Lipoxygenase

- Compounds related to 5-{2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one were identified as selective inhibitors of 5-lipoxygenase, an enzyme associated with inflammatory processes. These inhibitors were found to be effective without relying on redox or iron-chelating properties (Falgueyret et al., 1993).

Structural and Spectroscopic Studies

- Another study detailed the synthesis and structure of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones, closely related to the compound . These derivatives have a broad spectrum of biological activities, and their structural properties were confirmed through various spectroscopic methods (Popov-Pergal et al., 2010).

Supramolecular Structures

- Research on supramolecular structures of similar compounds, such as 5-arylmethylene-2-thioxothiazolidin-4-ones, revealed insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. This study provided a deeper understanding of the molecular interactions and arrangements of these compounds (Delgado et al., 2005).

Photodynamic Therapy Applications

- A novel compound, related to the subject molecule, was synthesized and characterized for its potential in photodynamic therapy, a treatment method for cancer. This compound demonstrated good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making it a candidate for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

5-Lipoxygenase Inhibitors in Inflammatory and Allergic Diseases

- A class of 5-benzylidene-2-phenylthiazolinones, analogous to the compound , was found to be highly potent as direct 5-lipoxygenase inhibitors. These inhibitors have potential for intervention in inflammatory and allergic diseases and certain cancer types (Hofmann et al., 2011).

properties

IUPAC Name |

(5E)-5-[[2-[3-(2,3-dimethylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4S2/c1-14-7-4-9-17(15(14)2)26-11-6-12-27-20-16(8-5-10-18(20)25-3)13-19-21(24)23-22(28)29-19/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,23,24,28)/b19-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGJMVLKVRYJIX-CPNJWEJPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)OCCCOC2=C(C=CC=C2OC)C=C3C(=O)NC(=S)S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)OCCCOC2=C(C=CC=C2OC)/C=C/3\C(=O)NC(=S)S3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-tert-butyl-4-[4-(trifluoromethoxy)phenyl]-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B4577424.png)

![2-({4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}thio)-N-(pentafluorophenyl)acetamide](/img/structure/B4577438.png)

![5-{[4-(4-tert-butylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4577439.png)

![methyl 2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4577444.png)

![2-oxo-2-(2-pyridinylamino)ethyl {[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)methyl]thio}acetate](/img/structure/B4577467.png)

![2-(3-bromophenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-4-quinolinecarboxamide](/img/structure/B4577472.png)

![5-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4577475.png)

![4-bromo-1-methyl-N-(2-methyl-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4577485.png)

![N~1~-{2-[(2,6-dichlorobenzyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4577507.png)

![2-imino-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B4577513.png)

![3-methyl-6-[4-methyl-3-(1-piperidinylsulfonyl)phenyl][1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4577518.png)